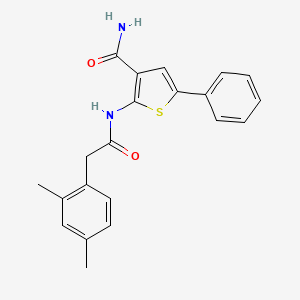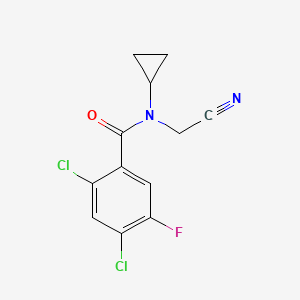
2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DCF is a chemical compound that belongs to the benzamide family. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. DCF has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Due to these properties, DCF has been extensively studied for its potential applications in the field of medicine.
Scientific Research Applications
DCF has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antitumor effects. Additionally, DCF has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Furthermore, DCF has been found to possess antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of DCF is not fully understood. However, it has been proposed that DCF exerts its biological activities by inhibiting the activity of various enzymes and proteins. For example, DCF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
DCF has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, DCF has been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and inflammation.
Advantages and Limitations for Lab Experiments
DCF has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities have been extensively studied. Additionally, DCF has been found to possess low toxicity, making it a safe compound to use in lab experiments. However, there are also some limitations to using DCF in lab experiments. For example, DCF has been found to have poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DCF. One area of research is to further investigate the mechanism of action of DCF. Additionally, more studies are needed to determine the optimal dosage and administration route of DCF for various medical conditions. Furthermore, research is needed to determine the potential side effects of DCF and to develop strategies to minimize these side effects. Finally, more studies are needed to investigate the potential applications of DCF in other fields, such as agriculture and environmental science.
In conclusion, DCF is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It possesses various biological activities, including anti-inflammatory, analgesic, and antitumor effects. The synthesis method of DCF is relatively easy, and its biological activities have been extensively studied. However, there are also some limitations to using DCF in lab experiments. Future research directions include investigating the mechanism of action of DCF, determining the optimal dosage and administration route of DCF, and investigating the potential applications of DCF in other fields.
Synthesis Methods
DCF can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichloro-5-fluoroaniline with cyanomethyl cyclopropane carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield DCF.
properties
IUPAC Name |
2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2FN2O/c13-9-6-10(14)11(15)5-8(9)12(18)17(4-3-16)7-1-2-7/h5-7H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZAUZVFQXRBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC(=C(C=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2527997.png)
![5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2527998.png)
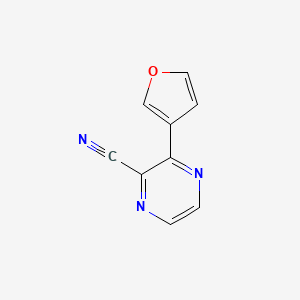
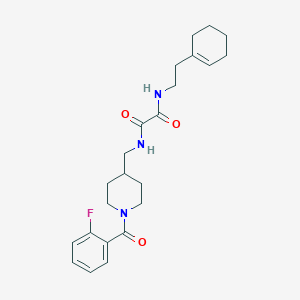
![N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2528002.png)
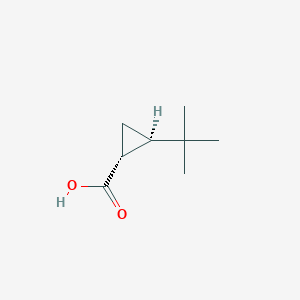

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528008.png)
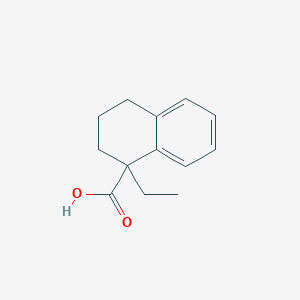
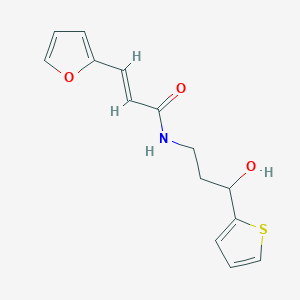
![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)
